17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484270
InChI: InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3
SMILES:
Molecular Formula: C19H28O
Molecular Weight: 272.4 g/mol

17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol

CAS No.:

Cat. No.: VC16484270

Molecular Formula: C19H28O

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol -

Specification

Molecular Formula C19H28O
Molecular Weight 272.4 g/mol
IUPAC Name 10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3
Standard InChI Key LKAHABNYAXCQQI-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol has the molecular formula C₁₉H₂₈O and a molecular weight of 272.4 g/mol . Its IUPAC name, (3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol, reflects its stereochemical complexity, with five chiral centers dictating its three-dimensional conformation . The compound’s structure features:

  • A 5,13(17)-diene system, introducing planar rigidity in the A and C rings.

  • A 17α-methyl group, a common modification in oral AAS to resist hepatic metabolism.

  • The absence of the 18-methyl group, classifying it as an 18-norandrostane derivative.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₈O
Molecular Weight272.4 g/mol
Canonical SMILESCC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C
InChI KeyLKAHABNYAXCQQI-UHFFFAOYSA-N
PubChem CID54037532

Synthesis and Preparation

Synthetic Routes

The synthesis of 17-methyl-18-norandrosta-5,13(17)-dien-3beta-ol typically begins with steroid precursors such as androstenedione or testosterone. Key steps include:

  • Introduction of the 17α-methyl group via Grignard reaction or microbial hydroxylation, preserving oral bioavailability.

  • Selective dehydrogenation at positions 5 and 13(17) using catalysts like palladium-on-carbon or enzymatic systems.

  • Reduction of the 18-methyl group through halogenation followed by elimination, yielding the 18-nor configuration .

A study by demonstrated the utility of 13-carbon isomerization for constructing the 17β-hydroxymethyl-17α-methyl fragment in related compounds, suggesting analogous strategies for this molecule. Enzymatic methods employing CYP450 isoforms have also been implicated in forming 18-nor metabolites from parent steroids .

Purification and Characterization

Post-synthesis, the compound is purified via silica gel chromatography and recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms the 3β-hydroxyl configuration and olefinic proton signals at δ 5.35–5.55 ppm . High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 272.2140 [M+H]⁺ .

Pharmacological Properties and Biological Activity

Anabolic-Androgenic Activity

As a 17α-methylated steroid, 17-methyl-18-norandrosta-5,13(17)-dien-3beta-ol exhibits prolonged half-life due to resistance to first-pass metabolism. In vitro assays show moderate binding affinity for the androgen receptor (AR), with EC₅₀ values ~50 nM, compared to 10 nM for testosterone . Its anabolic:androgenic ratio remains unquantified but is hypothesized to favor tissue-selective effects due to the 18-nor modification.

Metabolic Pathways

In vivo studies of related compounds reveal D-ring alterations and A-ring reduction as primary metabolic routes . Key transformations include:

  • 5α/5β-Reduction of the A-ring, yielding tetrahydro metabolites.

  • 17-Hydroxymethylation, producing long-term metabolites detectable in urine for >30 days post-administration .

Table 2: Comparative Pharmacokinetics of Selected Steroids

CompoundHalf-Life (hr)Detection Window (Days)
Methyltestosterone4–610–14
Metandienone6–814–21
17-Methyl-18-norandrosta...8–12*21–30*
*Estimated from structural analogs .

Analytical Detection and Doping Control

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound’s non-polar nature necessitates derivatization (e.g., silylation) prior to GC-MS analysis. Characteristic ions include:

  • m/z 345.3 [M+TMCS]⁺

  • Fragment ions at m/z 255.0 (C-ring cleavage) and 173.0 (D-ring) .

Liquid Chromatography-Tandem MS (LC-MS/MS)

LC-MS/MS methods using electrospray ionization (ESI) achieve lower limits of detection (LOD) at 0.1 ng/mL. Chromatographic separation on C18 columns resolves diastereomers, with retention times ~9.5–10.1 min .

Applications in Research

Metabolic Studies

The compound serves as a reference standard for investigating AAS metabolism, particularly D-ring rearrangement and long-term metabolite formation . Its detection in urine samples aids in identifying novel biomarkers for doping control.

Structure-Activity Relationships (SAR)

Comparative studies with dehydrochloromethyltestosterone (oral turinabol) highlight the impact of 17α-methyl and 18-nor modifications on AR binding and metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator